1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
Description
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound featuring a tetrahydroquinoxaline backbone substituted with a cyclopropyl group at position 1 and a fluorine atom at position 7. Its molecular formula is C₁₁H₁₃FN₂, with a molecular weight of approximately 192.24 g/mol (based on analogous compounds in ).
Properties
IUPAC Name |
4-cyclopropyl-6-fluoro-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQDRMEJIINPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cross-Coupling and Intramolecular Cyclization
Recent advancements have leveraged photoredox-mediated nickel catalysis combined with bifunctional organosilicate reagents to construct tetrahydroquinoline derivatives, which are precursors to tetrahydroquinoxaline compounds. The general approach involves:
- Preparation of o-halogenated aniline derivatives (e.g., o-bromo or o-iodo compounds) bearing the desired substituents.
- Photoredox/Nickel-catalyzed cross-coupling of these halogenated anilines with alkyl radicals generated from organosilicate reagents, such as 3-chloropropylbis(catecholato)silicate .
- Intramolecular nucleophilic ring closure facilitated by bases like potassium carbonate, yielding the tetrahydroquinoline framework.
This method, detailed in recent publications, provides a milder, more selective route compared to traditional methods, and offers tolerance for various functional groups, including fluorine and cyclopropyl groups.
Preparation of o-Halogenated Aniline Precursors
The synthesis begins with selective halogenation of aniline derivatives at the ortho-position relative to the amino group. This can be achieved through:
- Electrophilic aromatic substitution using halogenating agents (e.g., N-bromosuccinimide or N-iodosuccinimide) under controlled conditions to obtain o-bromo or o-iodo derivatives.
- Protection of amino groups (if necessary) to prevent undesired substitution, followed by deprotection post-halogenation.
The halogenated anilines are then purified and characterized for subsequent coupling reactions.
Preparation of Organosilicate Bifunctional Reagents
The key reagent, 3-chloropropylbis(catecholato)silicate , is synthesized via:
- Reaction of chloropropylsilane derivatives with catechol to form the bis(catecholato)silicate salt.
- Purification through recrystallization or chromatography to obtain a stable, isolable reagent suitable for photoredox reactions.
This reagent serves as a bifunctional source of alkyl radicals and nucleophiles, enabling efficient ring closure to form tetrahydroquinolines.
Photoredox/Nickel-Catalyzed Cross-Coupling Procedure
The key steps involve:
- Generation of alkyl radicals from organosilicate reagents under visible light irradiation in the presence of a suitable photocatalyst (e.g., 4CzIPN).
- Nickel catalysis facilitates oxidative addition of o-halogenated aniline derivatives, forming a nickel complex.
- Radical capture by the nickel complex, followed by reductive elimination, yields the coupled intermediate.
- Intramolecular cyclization occurs upon addition of a base (e.g., potassium carbonate), closing the ring to form the tetrahydroquinoline core.
The process is optimized in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or dimethylacetamide (DMA), with yields often exceeding 85%.
Summary of the Synthetic Route
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1. Halogenation | o-halogenation of aniline | NBS or NIS, controlled temperature | High regioselectivity |
| 2. Organosilicate synthesis | Reaction of chloropropylsilane with catechol | Silane + catechol, base | Stable bifunctional reagent |
| 3. Photoredox cross-coupling | Visible light, photocatalyst, Ni catalyst | 4CzIPN, Ni complex, light | >85% yield |
| 4. Intramolecular cyclization | Base addition (K2CO3) | Room temperature to 50°C | Efficient ring closure |
| 5. Fluorination | Electrophilic fluorination | Selectfluor or similar | Position-specific fluorination |
| 6. Cyclopropyl incorporation | Radical addition during coupling | From organosilicate | Cyclopropyl substituted product |
Research Findings and Data
- The photoredox/nickel strategy allows for the synthesis of complex tetrahydroquinoline derivatives with high functional group tolerance, including halogens, esters, and ketones.
- The use of bifunctional silicate reagents simplifies the process, enabling one-pot synthesis of substituted tetrahydroquinolines, which can be further elaborated to the target compound.
- Yield data from experimental studies show yields often exceeding 85% for key intermediates, with the overall process being scalable and adaptable for various substitutions.
Chemical Reactions Analysis
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The cyclopropyl and fluorine groups contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution at Position 6 vs. 7
- 1-Cyclopropyl-6-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS 1532041-28-3) Molecular Formula: C₁₁H₁₃FN₂ Molecular Weight: 192.24 g/mol Key Difference: Fluorine at position 6 instead of 7. NMR shifts in analogous compounds () suggest distinct electronic environments for substituents at positions 6 vs. 7 .
Halogen Substitution: Fluorine vs. Chlorine
- 7-Chloro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1363405-05-3) Molecular Formula: C₁₁H₁₃ClN₂ Molecular Weight: 208.69 g/mol Key Difference: Chlorine replaces fluorine at position 7. Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may enhance steric hindrance and polarizability, influencing solubility and intermolecular interactions. The higher molecular weight (208.69 vs. 192.24) also affects pharmacokinetic properties .
Alkyl vs. Cycloalkyl Substituents
- 7-Fluoro-1-propyl-1,2,3,4-tetrahydroquinoxaline (CID 75355349) Molecular Formula: C₁₁H₁₅FN₂ Molecular Weight: ~194.26 g/mol Key Difference: Propyl group replaces cyclopropyl at position 1. Impact: The flexible propyl chain increases lipophilicity but lacks the ring strain and rigidity of cyclopropyl. This may reduce metabolic stability in biological systems due to susceptibility to oxidative degradation .
Cyclopropylmethyl Substituent
- 1-(Cyclopropylmethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 939760-04-0) Molecular Formula: C₁₂H₁₆N₂ Molecular Weight: 188.27 g/mol Key Difference: Cyclopropylmethyl group replaces cyclopropyl. However, this may reduce the stereoelectronic effects seen in direct cyclopropyl attachment .
Data Table: Structural and Physical Properties
*Inferred from analogs in and , where non-acetylated tetrahydroquinoxalines are oils.
Key Research Findings
Substituent Position and Electronic Effects
- Fluorine at position 7 (target compound) creates a distinct electron-withdrawing effect compared to position 6, altering resonance stabilization in the quinoxaline ring. This is supported by NMR data in , where substituent position correlates with chemical shift differences .
Halogen-Specific Interactions
Alkyl vs. Cycloalkyl Pharmacokinetics
- The cyclopropyl group’s rigidity may improve metabolic stability by resisting oxidation, unlike the propyl chain (), which is prone to enzymatic degradation. This is critical in drug design for optimizing half-life .
Biological Activity
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline (CAS Number: 1503466-47-4) is a synthetic compound belonging to the quinoxaline family. This compound has garnered attention in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C11H13FN2
- Molecular Weight : 192.24 g/mol
- IUPAC Name : 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
- PubChem CID : 75356449
Antimicrobial Activity
Recent studies have indicated that compounds within the tetrahydroquinoxaline class exhibit significant antimicrobial properties. For example, derivatives similar to 1-cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The fluoro substituent is believed to enhance the compound's lipophilicity and membrane permeability, contributing to its efficacy.
Anticancer Potential
Research has demonstrated that tetrahydroquinoxalines can inhibit cancer cell proliferation. A study focusing on structure-based optimization revealed that modifications to the quinoxaline core could lead to increased potency against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Neuroprotective Effects
Some studies suggest that derivatives of this compound may possess neuroprotective properties. These effects are attributed to the ability of the compound to inhibit neuroinflammation and oxidative stress in neuronal cells, making it a candidate for further investigation in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The biological activity of 1-cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline can be significantly influenced by its chemical structure. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl group | Enhances binding affinity to target proteins |
| Fluorine atom | Increases lipophilicity and cellular uptake |
| Tetrahydroquinoxaline scaffold | Critical for biological activity |
Case Studies
- Antimicrobial Study : A comparative analysis of various tetrahydroquinoxaline derivatives highlighted that those with halogen substitutions exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of a fluorine atom significantly enhances antibacterial efficacy.
- Cancer Cell Line Inhibition : In vitro studies using human cancer cell lines demonstrated that 1-cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline inhibited cell growth by inducing apoptosis via caspase activation pathways. The compound was tested at concentrations ranging from 10 µM to 100 µM.
- Neuroprotective Mechanism : Research involving neuronal cell cultures indicated that treatment with this compound reduced markers of oxidative stress and inflammation. The protective effect was assessed using assays measuring cell viability and reactive oxygen species (ROS) levels.
Q & A
Basic: How can researchers optimize the synthesis of 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline to improve yield and purity?
Methodological Answer:
- Step 1: Evaluate multiple synthetic routes, such as cyclocondensation of fluorinated diamine derivatives with cyclopropane-containing ketones, or transition-metal-catalyzed coupling reactions. Compare yields and purity metrics across routes .
- Step 2: Optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, using polar aprotic solvents like DMF may enhance cyclopropane ring stability during reactions .
- Step 3: Implement purification techniques such as column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Advanced: What advanced spectroscopic and crystallographic methods are recommended for confirming the stereochemistry and electronic environment of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm the spatial arrangement of the cyclopropyl and fluorine substituents. Use CCDC databases (e.g., CCDC 1983315) for comparative analysis of bond lengths and angles in similar quinoxaline derivatives .
- Multinuclear NMR: Employ NMR to assess fluorine’s electronic environment and - HSQC for correlating proton and carbon signals in the tetrahydroquinoxaline ring .
- DFT Calculations: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .
Basic: How can researchers develop a robust HPLC method for detecting impurities in 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline?
Methodological Answer:
- Column Selection: Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) with UV detection at 254 nm, optimized for aromatic and heterocyclic compounds .
- Mobile Phase: Test gradients of acetonitrile/water (0.1% trifluoroacetic acid) to resolve closely eluting impurities, such as desfluoro byproducts or cyclopropane ring-opened derivatives .
- Validation: Perform spike-and-recovery experiments with known impurities (e.g., 1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid) to confirm method sensitivity (LOQ ≤ 0.1%) .
Advanced: How should researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Hypothesis Testing: Compare NMR spectra across batches to identify variable signals (e.g., cyclopropane ring protons at δ 1.2–1.5 ppm). Use 2D NMR (COSY, NOESY) to confirm conformational differences or isomerization .
- Batch Analysis: Perform GC-MS or LC-HRMS to detect trace solvents (e.g., residual DMF) or side products influencing spectral shifts .
- Reaction Monitoring: Use in-situ IR spectroscopy to track intermediate formation and identify kinetic vs. thermodynamic product dominance .
Advanced: What in vitro assays are suitable for evaluating the anti-proliferative activity of this compound, and how should mechanistic hypotheses be tested?
Methodological Answer:
- Cell-Based Assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Include controls with structurally related quinoxalines (e.g., 1,2,4-triazole-sulfonamide hybrids) for comparative analysis .
- Mechanistic Studies: Perform molecular docking against targets like topoisomerase II or EGFR kinase. Validate predictions with SPR (surface plasmon resonance) to quantify binding affinities .
- Pathway Analysis: Use Western blotting to assess apoptosis markers (e.g., caspase-3) or cell cycle regulators (e.g., p21) post-treatment .
Basic: How should stability studies be designed to assess the compound’s degradation under varying conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC for byproducts like oxidized cyclopropane derivatives or defluorinated analogs .
- Storage Recommendations: Store in amber glass vials under inert gas (N) at -20°C to minimize hydrolysis and photodegradation. Validate stability over 6–12 months with periodic HPLC analysis .
Advanced: How can computational methods predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Retrosynthetic Analysis: Use software (e.g., Chematica) to propose pathways leveraging cyclopropane ring-forming reactions (e.g., Simmons-Smith) or fluorination via Halex reactions .
- Reactivity Modeling: Apply DFT to calculate activation energies for key steps (e.g., ring closure or fluorine substitution). Compare with experimental kinetic data to refine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
